

Spectroscopic Characterization of 6-Phenylpyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Phenylpyridazin-3(2H)-one**

Cat. No.: **B189393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the pharmacologically significant molecule, **6-phenylpyridazin-3(2H)-one**, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the fundamental experimental protocols for these analytical techniques.

Introduction

6-Phenylpyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation and application of this molecule. Spectroscopic methods, particularly NMR and IR spectroscopy, provide powerful tools for the detailed characterization of its molecular structure. This guide presents the key spectral features of **6-phenylpyridazin-3(2H)-one** and provides standardized methodologies for acquiring such data.

Data Presentation

The spectroscopic data for **6-phenylpyridazin-3(2H)-one** is summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.18	d	9.8
H-5	7.88	d	9.8
H-2', H-6'	7.78	m	
H-3', H-4', H-5'	7.47	m	
NH	13.10	br s	

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.

Carbon Assignment	Chemical Shift (δ) ppm
C-3	160.5
C-4	129.8
C-5	134.1
C-6	146.2
C-1'	132.4
C-2', C-6'	125.8
C-3', C-5'	129.1
C-4'	129.5

Solvent: DMSO-d₆

FT-IR Spectral Data

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3440	N-H stretching	Amide
3060	C-H stretching	Aromatic
1675	C=O stretching	Amide (Pyridazinone ring)
1595	C=C stretching	Aromatic ring
1480	C=N stretching	Pyridazine ring
1450	C-N stretching	
1380	C-H bending	
840	C-H out-of-plane bending	Aromatic
770	C-H out-of-plane bending	Aromatic

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **6-phenylpyridazin-3(2H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **6-phenylpyridazin-3(2H)-one**.

Materials and Equipment:

- **6-phenylpyridazin-3(2H)-one** sample
- Deuterated solvent (e.g., DMSO-d₆)

- NMR tubes (5 mm)
- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **6-phenylpyridazin-3(2H)-one** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
 - Typically, 16 to 64 scans are sufficient.
 - For ¹³C NMR:

- Acquire a proton-decoupled carbon spectrum.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and instrument sensitivity).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-phenylpyridazin-3(2H)-one**.

Materials and Equipment:

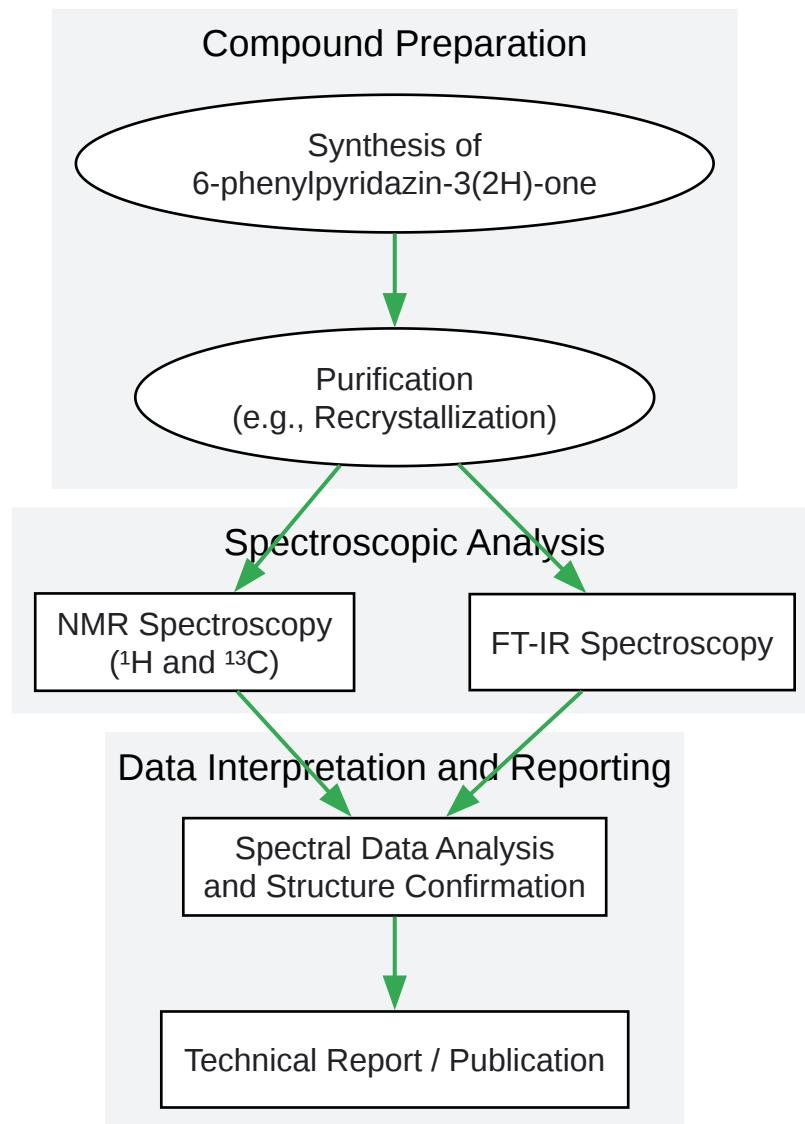
- **6-phenylpyridazin-3(2H)-one** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
- Spatula
- Ethanol or acetone for cleaning

Procedure (using ATR):

- Background Spectrum:

- Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth dampened with a volatile solvent like ethanol or acetone and allow it to dry completely.
- Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a small amount of the solid **6-phenylpyridazin-3(2H)-one** sample onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Interpretation:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the positions of the major absorption bands in the spectrum.
 - Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups and vibrational modes using standard IR correlation tables.

Visualizations


Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **6-phenylpyridazin-3(2H)-one** with atoms numbered for unambiguous NMR signal assignment.

Caption: Structure of **6-phenylpyridazin-3(2H)-one** with atom numbering for NMR assignments.

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **6-phenylpyridazin-3(2H)-one** is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **6-phenylpyridazin-3(2H)-one**.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of **6-phenylpyridazin-3(2H)-one** using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy. The tabulated

spectral data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The provided workflows and structural diagrams further aid in the understanding of the characterization process. This comprehensive information serves as a foundational reference for the quality control, further derivatization, and biological evaluation of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Phenylpyridazin-3(2H)-one: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189393#spectroscopic-characterization-of-6-phenylpyridazin-3-2h-one-using-nmr-and-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com